BE-GC-LoADS Olfactory Potency of 3-Mercapto-1-heptanol Compared to C5, C6, and C8 Homologs
In the foundational combinatorial library study of mercapto primary alcohols by Vermeulen et al. (2003), the best-estimated GC-lowest amount detected by sniffing (BE-GC-LoADS) was determined for all four linear 3-mercaptoalkan-1-ol homologues under identical GC-olfactometry conditions [1]. 3-Mercaptoheptanol (C7) yielded a BE-GC-LoADS of 6 pg, intermediate between the extreme sensitivity of 3-mercaptopentanol (C5, 1 pg) and the values for 3-mercaptohexanol (C6, 4 pg) and 3-mercaptooctanol (C8, 4 pg) [1]. This places the C7 compound in the ultra-trace olfactory potency band (<10 pg) that characterizes the C5–C8 linear mercaptoalkanols, while its numerical offset from C6 and C8 provides a measurable basis for differentiation in analytical sensitivity requirements.
| Evidence Dimension | BE-GC-LoADS (best-estimated GC-lowest amount detected by sniffing, in pg injected) |
|---|---|
| Target Compound Data | 6 pg (3-mercaptoheptanol / 3-mercapto-1-heptanol) |
| Comparator Or Baseline | 3-mercaptopentanol (C5): 1 pg; 3-mercaptohexanol (C6): 4 pg; 3-mercaptooctanol (C8): 4 pg |
| Quantified Difference | C7 is 6× less potent than C5; 1.5× less potent than C6 and C8; all four compounds remain within a single order of magnitude (1–6 pg) |
| Conditions | GC-olfactometry on CP-Sil 5 CB apolar capillary column (50 m × 0.32 mm i.d., 1.2 µm film); temperature program: 40 °C (4 min) → 2 °C/min → 132 °C → 10 °C/min → 250 °C; BE-GC-LoADS defined as geometric mean between lowest detected and highest undetected mass |
Why This Matters
This head-to-head quantitative potency ranking—obtained under identical experimental conditions—enables procurement decisions based on documented olfactory sensitivity requirements rather than assuming interchangeable trace-level detection behavior across homologues.
- [1] Vermeulen, C.; Guyot-Declerck, C.; Collin, S. Combinatorial Synthesis and Sensorial Properties of Mercapto Primary Alcohols and Analogues. J. Agric. Food Chem. 2003, 51 (12), 3623–3628. View Source
